Lipophilicity (logP/logD) Comparison: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer
The target compound, bearing a 2,3-dimethylphenyl group on the piperazine N1, has a calculated logP of 4.60 and logD (pH 7.4) of 4.60, as reported by ChemDiv . Its closest regioisomer, 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, possesses a calculated logP of 3.04 (PrenDB estimate), a difference of approximately 1.56 log units [1]. This substantial difference in lipophilicity has practical implications for solubility, membrane permeability, and non-specific protein binding, thereby rendering the two regioisomers non-interchangeable in biological assays.
| Evidence Dimension | Calculated partition coefficient (logP/logD) |
|---|---|
| Target Compound Data | logP = 4.60, logD (pH 7.4) = 4.60 |
| Comparator Or Baseline | 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine (CAS 682762-30-7): logP = 3.04 |
| Quantified Difference | ΔlogP ≈ +1.56 (target more lipophilic) |
| Conditions | Calculated logP/logD values; ChemDiv platform (target) vs. PrenDB computational estimate (comparator). Direct experimental logP not available. |
Why This Matters
A logP difference of >1.5 units significantly alters solubility and passive membrane permeability profiles, meaning the two regioisomers cannot be treated as equivalents in cell-based assays or ADME (absorption, distribution, metabolism, excretion) panels.
- [1] PrenDB (Pharmazie Uni-Marburg) entry for 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. Molecular Weight 417.21, LogP 3.04. Available at: https://prendb.pharmazie.uni-marburg.de/ (Accessed 2026-05-01). View Source
